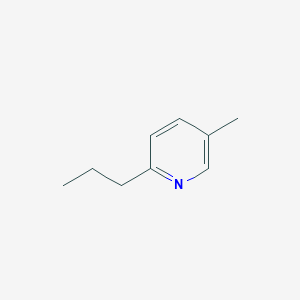

5-Methyl-2-propylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

18113-79-6 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

5-methyl-2-propylpyridine |

InChI |

InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

DRQKJCKPTOWTOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C=C1)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Methyl 2 Propylpyridine and Analogues

Catalysis-Driven Routes for Alkylpyridine Construction

Catalysis is fundamental to the modern synthesis of alkylpyridines, offering pathways that are often more efficient, selective, and sustainable than stoichiometric methods. Both homogeneous and heterogeneous catalysts play pivotal roles, either in constructing the pyridine (B92270) ring itself or in introducing and modifying alkyl substituents on a pre-existing pyridine core.

Homogeneous Catalysis in Pyridine Ring Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity under mild reaction conditions due to well-defined active sites at a molecular level. acs.org Transition metal complexes are widely employed as homogeneous catalysts, and their ligand environment can be finely tuned to control the reaction outcome. researchgate.netmdpi.com For instance, Rh(I)-phosphine complexes have been used for the ortho-alkylation of nitrogen-containing heterocycles. nih.gov

While many homogeneous methods focus on functionalizing an existing pyridine ring, they are also instrumental in ring-forming reactions. The ability of transition metals to coordinate to and activate various functionalities allows for novel cyclization strategies. Pyridine and its derivatives can themselves act as ligands, stabilizing metal complexes used in a wide array of catalytic reactions. researchgate.net The development of novel pyridine-based ligands, such as those with bulky tetraphenylphenyl substituents, has been shown to suppress the formation of palladium black, a common issue of catalyst deactivation in homogeneous palladium catalysis. nih.gov

Heterogeneous Catalytic Systems for Alkyl Side-Chain Functionalization

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is highly valued in industrial processes for its ease of catalyst separation and recycling. wikipedia.org In the context of alkylpyridine synthesis, solid acid catalysts like crystalline aluminosilicate (B74896) zeolites are used for the gas-phase cyclocondensation of aldehydes and ketones with ammonia (B1221849). inlibrary.uzgoogle.com For example, reacting acetaldehyde (B116499) and ammonia over specific zeolites can produce alkylpyridines, with the product distribution depending on the catalyst and reaction conditions. inlibrary.uz

Beyond ring formation, heterogeneous catalysts are effective for modifying alkyl side chains. A notable advancement is the site-selective C(sp³)–H borylation of alkyl side chains on azole rings using a silica-supported monophosphine-iridium catalyst. researchgate.net This method allows for the functionalization of the alkyl group itself under relatively mild conditions, providing a route to further derivatization. Similarly, ligand-directed heterogeneous catalysis, where the catalyst surface is functionalized with ligand-like adsorbates, can control the chemoselectivity of reactions like partial hydrogenations. nih.gov The immobilization of homogeneous iron catalysts onto solid supports like silica (B1680970) or polymers is another strategy to combine the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Zeolite ZSM-5 | Aldehydes/Ketones + Ammonia | Alkylpyridines | Gas-phase synthesis, industrial relevance. | inlibrary.uzgoogle.com |

| Silica-Supported Iridium | 1,3-Azoles + Bis(pinacolato)diboron | Alkylboronates | Site-selective C(sp³)–H functionalization of side chains. | researchgate.net |

| Immobilized Iron Complexes | Alkenes (e.g., Ethene) | Polyethylene | Combines benefits of homogeneous and heterogeneous systems. | mdpi.com |

Green Chemistry Principles in 5-Methyl-2-propylpyridine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Catalytic methods are inherently "greener" than many stoichiometric reactions due to lower waste generation. The synthesis of pyridine derivatives has seen significant advances aligned with green chemistry principles. nih.govbohrium.com

Key green strategies include:

Multi-component reactions (MCRs) , which offer high atom economy by combining three or more reactants in a single step to form a complex product. bohrium.comwikipedia.org

The use of environmentally benign solvents , such as water or aqueous micelles, which can replace traditional volatile organic solvents. wikipedia.org

Microwave-assisted synthesis , which can dramatically shorten reaction times and improve yields. nih.govacs.org

Catalyst-free and solvent-free reaction conditions , representing an ideal in green synthesis. bohrium.com

Development of recyclable catalysts , particularly heterogeneous catalysts, which simplifies purification and reduces waste. bohrium.com

For example, an environmentally friendly, one-pot, four-component reaction to synthesize novel pyridines has been developed using microwave irradiation, resulting in excellent yields (82–94%) and short reaction times (2–7 minutes). nih.govacs.org

Multi-Component Reaction (MCR) Approaches to Pyridine Skeletons

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules like substituted pyridines in a single, efficient operation. bohrium.comacs.org They are recognized as a key green chemistry methodology due to their high atom efficiency and procedural simplicity. bohrium.com

The most famous MCR for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , first reported in 1881. wikipedia.org This reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.org

Modern advancements have expanded the scope and efficiency of MCRs for pyridine synthesis. taylorfrancis.com These include both three-component and four-component reactions, which can be performed under metal-free or metal-catalyzed conditions. bohrium.com For instance, various catalysts like copper(II) triflate, zinc, and Mg/Al hydrotalcite have been employed to synthesize pyridine derivatives with good yields and, in some cases, catalyst recyclability. bohrium.com Microwave-assisted MCRs have proven particularly effective, offering excellent yields in very short reaction times. nih.govacs.org

| Reaction Type | Components | Catalyst/Conditions | Product | Reference(s) |

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Often thermal; PTSA/ultrasound in aqueous micelles for greener approach. | 1,4-Dihydropyridine (oxidized to Pyridine) | wikipedia.org |

| Four-Component | Formylphenyl-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation in ethanol. | Substituted Pyridinone | nih.govacs.org |

| Three-Component | Cinnamaldehyde, Ethylenediamine, 1,3-Dicarbonyl compound | Acetic acid in methanol (B129727) at room temperature. | Tetrasubstituted hexahydroimidazo[1,2-a]pyridine | acs.org |

C-H Bond Functionalization Strategies for Pyridine Derivatization

Direct C-H bond functionalization has emerged as a highly attractive and atom-economical strategy for synthesizing substituted pyridines. rsc.orgthieme-connect.com This approach avoids the need for pre-functionalized starting materials (e.g., halopyridines), thereby shortening synthetic sequences and reducing waste. thieme-connect.com Transition-metal catalysis is central to these transformations, enabling the selective activation and conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. thieme-connect.combeilstein-journals.org

Strategies for C-H functionalization often involve converting the pyridine into a more reactive pyridinium (B92312) species, which can then undergo nucleophilic addition. rsc.org Both ionic and radical nucleophiles can be used in this context. rsc.org Various transition metals, including rhodium, palladium, nickel, and rare-earth metals, have been successfully employed to catalyze the direct alkylation, arylation, and acylation of the pyridine core. thieme-connect.combeilstein-journals.org

Regioselective Alkylation and Arylation Methods

A primary challenge in the C-H functionalization of pyridines is controlling the regioselectivity, as multiple C-H bonds are available for reaction. rsc.orgrsc.org Significant progress has been made in developing methods that selectively target the C2, C3, or C4 positions of the pyridine ring.

C2-Selective Functionalization (ortho-alkylation): The nitrogen atom in the pyridine ring often directs metal catalysts to the C2 (ortho) position. thieme-connect.com Rhodium(I) catalysts, for example, have been used for the ortho-alkylation of pyridines with olefins. nih.gov This reaction is often proposed to proceed through an N-heterocyclic carbene (NHC) intermediate. nih.gov

C4-Selective Functionalization (para-alkylation): Achieving selectivity at the C4 position is more challenging due to its distance from the directing nitrogen atom. rsc.org Recent breakthroughs include the use of a Ni-Al bimetallic catalyst system with an N-heterocyclic carbene (NHC) ligand for the highly enantioselective and regioselective para-C-H alkylation of pyridines with styrenes. nih.govresearchgate.net Another innovative approach involves using a temporary blocking group derived from maleic acid to direct Minisci-type radical alkylation exclusively to the C4 position. chemrxiv.org Furthermore, a "pocket-type" urea (B33335) activation reagent has been identified that serves as a general platform for C4-functionalization with both ionic and radical nucleophiles. rsc.orgrsc.org

C3-Selective Functionalization (meta-alkylation): Selectivity at the C3 position is also difficult but has been achieved through carefully designed catalytic systems.

These regioselective methods provide powerful tools for the late-stage functionalization of complex molecules and for the efficient construction of specifically substituted pyridine building blocks. rsc.orgchemrxiv.org

| Method | Catalyst/Reagent | Selectivity | Reaction Type | Key Feature | Reference(s) |

| Rh(I) Catalysis | Rh(I)-phosphine complex | C2 (ortho) | Alkylation with olefins | Requires substitution at the C2 position for efficiency. | nih.gov |

| Ni-Al Bimetallic Catalysis | Ni-Al complex + NHC ligand | C4 (para) | Alkylation with styrenes | Enantioselective and highly regioselective. | nih.govresearchgate.net |

| Blocking Group Strategy | Maleate-derived blocking group / Minisci conditions | C4 (para) | Decarboxylative alkylation | Simple, scalable, and inexpensive access to C4-alkylated pyridines. | chemrxiv.org |

| Urea Activation | Pocket-type urea reagent | C4 (para) | Alkylation and Arylation | General platform for both ionic and radical nucleophiles. | rsc.orgrsc.org |

| Triborane Mediation | B₃H₇ | C4 (para) | Alkylation and Acylation | Coordination of B₃H₇ promotes nucleophilic addition at C4. | rsc.org |

Mechanistic Aspects of C-H Activation in Pyridine Systems

The direct functionalization of pyridine C-H bonds is a significant challenge in organic synthesis due to the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom, which can deactivate catalytic systems. researchgate.netwikipedia.org However, recent advancements in transition-metal and rare-earth metal catalysis have enabled the selective activation and functionalization of these inert bonds. beilstein-journals.org

The mechanism of C-H activation in pyridine systems is highly dependent on the catalyst, ligands, and the specific position on the pyridine ring being targeted (ortho, meta, or para). Several key mechanistic pathways have been proposed and studied.

One common mechanism involves the formation of a cyclometalated intermediate. rsc.org For instance, in palladium-catalyzed reactions, a Pd(II) catalyst can react with a pyridine derivative to form a palladacycle intermediate through chelation-assisted electrophilic metalation. rsc.org This is often followed by oxidative addition of a coupling partner and subsequent reductive elimination to yield the functionalized pyridine and regenerate the catalyst. rsc.org Kinetic isotope effect studies in some systems have suggested that the C-H bond activation step can be the rate-limiting step in the catalytic cycle. beilstein-journals.org

Transition-metal and rare-earth metal catalysts play a pivotal role in these transformations. For example, yttrium catalysts have shown high activity for the ortho-alkylation of pyridines. beilstein-journals.org The proposed mechanism involves the coordination of the pyridine to the cationic metal center, which promotes the ortho-C-H activation. beilstein-journals.org Heterobimetallic catalysts, such as Rh-Al complexes, have also been employed for the selective monoalkylation of pyridines. beilstein-journals.org

The regioselectivity of C-H activation is a critical aspect. While ortho-functionalization is often facilitated by the directing effect of the pyridine nitrogen, achieving meta- and para-selectivity has been more challenging. nih.gov Recent strategies to address this include the use of specialized ligands and catalytic systems. For example, ligand-promoted C3-arylation of pyridine has been achieved, with a proposed mechanism involving the coordination of Pd(II) to the pyridine nitrogen, followed by activation of the C3-H bond. beilstein-journals.org

Table 1: Mechanistic Insights into Pyridine C-H Activation

| Catalytic System | Mechanistic Feature | Position | Reference |

|---|---|---|---|

| Pd(II)/Sterically Hindered Pyridine Ligand | Electrophilic C-H alkenylation followed by aza-6π-electrocyclization | Multi-substituted | rsc.org |

| Yttrium Complexes | Coordination-assisted ortho-C-H activation and deprotonation | ortho | beilstein-journals.org |

| Rh-Al Heterobimetallic Catalyst | Selective C2-monoalkylation of 2,6-unsubstituted pyridines | ortho | beilstein-journals.org |

| Pd-(bipy-6-OH) Cooperative System | Ligand-assisted C-H activation and reductive elimination | C3-arylation | beilstein-journals.org |

| Iridium/Boryl Pincer Complexes | Boryl-directed C-H oxidative addition to Iridium | ortho | nih.gov |

Flow Chemistry and Continuous Processing Techniques for Pyridine Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of pyridines and their derivatives, offering significant advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor leads to higher efficiency and reproducibility. mdpi.com

Various types of flow reactors have been employed for pyridine synthesis, including packed-bed microreactors, microwave flow reactors, and coupled fluidized bed reactors. researchgate.netorganic-chemistry.orgresearchgate.net For instance, a continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst has been successfully used for the N-oxidation of pyridine derivatives with hydrogen peroxide. organic-chemistry.org This system demonstrated high yields (up to 99%) and remarkable stability, operating continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis is another classic reaction that has been adapted to a continuous flow process. researchgate.netresearchgate.net Using a microwave flow reactor or a conductively heated flow platform, this method allows for the one-step synthesis of trisubstituted pyridines in good yields and as a single regioisomer. researchgate.net The use of a Brønsted acid catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration in a continuous manner. researchgate.net

The design of the flow reactor is critical for optimizing the synthesis. For the industrial synthesis of pyridine from aldehydes and ammonia, a novel coupled fluidized bed reactor has been proposed. researchgate.net This reactor is composed of a feeding zone, a riser reaction zone to enhance the selectivity of pyridine over byproducts like 3-picoline, and a fluidized bed reaction zone for sufficient gas-solid contact time. researchgate.net

Table 2: Flow Chemistry Applications in Pyridine Synthesis

| Reaction Type | Reactor System | Key Advantages | Reference |

|---|---|---|---|

| N-oxidation of Pyridines | Packed-bed microreactor with TS-1 catalyst | High yield, safety, and catalyst stability | organic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Microwave flow reactor | Rapid, high yield, single regioisomer | researchgate.netresearchgate.net |

| α-Methylation of Pyridines | Packed column with Raney® nickel | Greener process, short reaction times, no work-up | researchgate.net |

| Pyridine Synthesis from Aldehydes and Ammonia | Coupled fluidized bed reactor | Increased selectivity and efficiency | researchgate.net |

| Synthesis of Pyridinium Salts | Continuous flow with Bayesian optimization | Optimized yield and production rate | rsc.org |

Biocatalytic Pathways for Selective Pyridine Synthesis and Modification

Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis and modification of pyridine derivatives. Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions, which is often difficult to achieve with conventional catalysts. nih.gov

A notable example is the chemo-enzymatic dearomatization of activated pyridines to produce stereo-enriched piperidines, which are valuable scaffolds in medicinal chemistry. acs.org This approach combines a chemical reduction step with a biocatalytic cascade. mdpi.com A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. acs.org

Whole-cell biocatalysts have also been engineered for the selective functionalization of pyridines. For instance, recombinant microbial cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. This biocatalytic route provides a simpler and more sustainable alternative to multi-step organic synthesis protocols.

The microbial transformation of nicotine (B1678760), a major component of tobacco waste, into valuable functionalized pyridine compounds is another promising application of biocatalysis. nih.gov Strains like Agrobacterium tumefaciens S33 can degrade nicotine to produce intermediates such as 6-hydroxynicotine, a precursor for various drugs and insecticides. nih.gov By identifying and disrupting the gene for the enzyme that further degrades this intermediate (6-hydroxynicotine oxidase), it is possible to accumulate and isolate 6-hydroxynicotine in high yields. nih.gov

Table 3: Examples of Biocatalytic Pathways for Pyridine Derivatives

| Biocatalytic Transformation | Enzyme/Organism | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Dearomatization | Amine oxidase/Ene imine reductase cascade | Activated Pyridines | Stereo-enriched Piperidines | High stereoselectivity in a one-pot reaction | acs.orgmdpi.com |

| Hydroxylation | Genetically engineered Agrobacterium tumefaciens S33 | Nicotine | 6-Hydroxynicotine | Utilization of waste biomass for valuable chemical synthesis | nih.gov |

| Intramolecular C(sp3)-H Amination | Engineered Cytochrome P450 | Azide precursors | Chiral Pyrrolidines and Indolines | New-to-nature enzymatic reaction for N-heterocycle synthesis | acs.org |

Strategic Derivatization from Precursors bearing this compound Core

The this compound core offers several sites for strategic derivatization, including the pyridine ring itself, the methyl group, and the propyl group. Functionalization of this core can lead to a diverse range of analogues with potentially new applications.

One common strategy for the derivatization of methylpyridines is the conversion of the methyl group into a more reactive functional group. For example, methyl-2,2'-bipyridines can be readily converted to their bromomethyl or chloromethyl analogues. mdpi.com These halogenated derivatives serve as valuable starting materials for further functionalization, such as in the synthesis of ligands for metal complexes or as initiators in controlled polymerizations. mdpi.com

The alkyl groups on the pyridine ring can also be directly functionalized. Photocatalysis using decatungstate anion has been shown to be effective for the C-H functionalization of alkylpyridines. organic-chemistry.org For 2-propylpyridine, this method has been shown to favor alkylation at the β-position of the propyl group. organic-chemistry.org This selectivity is rationalized by an inductive effect of the pyridine ring influencing the transition state of the hydrogen abstraction step. organic-chemistry.org

The pyridine ring itself can undergo various functionalization reactions. For instance, the Suzuki cross-coupling reaction is a powerful tool for creating new carbon-carbon bonds. Commercially available 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to produce a range of novel pyridine derivatives. rsc.org This suggests that a similar strategy could be applied to a halogenated derivative of this compound.

Furthermore, the development of methods for the direct methylation of the pyridine ring offers another avenue for derivatization. A catalytic method has been described for the C-3/5 methylation of pyridines using methanol or formaldehyde (B43269) as the methyl source, which proceeds through a temporary dearomatization of the pyridine ring. rsc.org

Table 4: Potential Derivatization Strategies for the this compound Core

| Reaction Type | Reagents/Catalyst | Target Site | Potential Product | Reference for Analogue |

|---|---|---|---|---|

| Halogenation of Methyl Group | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Methyl group | 5-(Halomethyl)-2-propylpyridine | mdpi.com |

| C-H Functionalization of Propyl Group | Decatungstate anion photocatalysis, alkene | Propyl group (β-position) | 5-Methyl-2-(1-methyl-2-alkylethyl)pyridine | organic-chemistry.org |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Pyridine ring (if halogenated) | 5-Methyl-2-propyl-X-arylpyridine | rsc.org |

| Ring Methylation | Methanol/Formaldehyde, Rh catalyst | Pyridine ring (C3/C5) | 3,5-Dimethyl-2-propylpyridine or 3,4,5-trimethyl-2-propylpyridine | rsc.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Methyl 2 Propylpyridine

Mechanistic Studies of Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Ring

The pyridine nucleus is electron-deficient compared to benzene (B151609), a result of the inductive effect of the nitrogen atom. This makes electrophilic aromatic substitution (SEAr) on pyridine difficult, often requiring harsh conditions, while facilitating nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyridine ring is significantly slower than on benzene. The nitrogen atom is the initial site of interaction with electrophiles, leading to the formation of a pyridinium (B92312) cation. gcwgandhinagar.com This further deactivates the ring towards electrophilic attack at the carbon atoms. If substitution does occur, it is directed primarily to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. In 5-methyl-2-propylpyridine, both the methyl and propyl groups are electron-donating, which slightly counteracts the deactivating effect of the nitrogen. However, the directing effects still favor substitution away from the nitrogen and the sterically hindered C-2 position. For instance, nitration of alkylpyridines generally requires forcing conditions, such as fuming sulfuric acid, and yields are often modest. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.com The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, and its stability is key to the reaction's feasibility. stackexchange.com Attack at C-2 or C-4 allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com For this compound, nucleophilic attack would be most favored at the C-2 and C-6 positions. However, the bulky propyl group at C-2 presents significant steric hindrance, likely directing nucleophilic attack preferentially to the C-6 position.

The general mechanism for SNAr involves an initial addition of the nucleophile to form the Meisenheimer intermediate, which is typically the rate-determining step, followed by the elimination of a leaving group to restore aromaticity. nih.gov Some modern studies suggest that, depending on the reactants and conditions, these reactions may also proceed through a concerted mechanism without a discrete intermediate. nih.gov

Regioselectivity: The regioselectivity of substitution on the this compound ring is a balance of electronic and steric effects.

Electrophilic Substitution: The electron-donating alkyl groups at C-2 and C-5 activate the ring, but the dominant deactivating effect of the nitrogen atom directs incoming electrophiles to the C-3 position. The C-5 position is also electronically favorable, but attack at C-3 avoids steric clash with the adjacent propyl group.

Nucleophilic Substitution: In reactions like the Chichibabin amination (reaction with sodium amide), where a hydride ion is the leaving group, substitution occurs preferentially at the C-2 or C-6 position if they are unsubstituted. jchemrev.com In this compound, the C-2 position is occupied, leaving the C-6 position as the most likely site for nucleophilic attack. The C-4 position is less sterically hindered than C-2 but is generally less reactive than C-2/C-6 for nucleophilic attack.

Stereoselectivity: Stereoselectivity becomes relevant in reactions involving the alkyl side chains or in reductions of the pyridine ring. For example, the asymmetric reduction of substituted pyridines to chiral piperidines is a significant area of research. dicp.ac.cn The reduction of this compound would yield 5-methyl-2-propylpiperidine, which has two chiral centers, leading to the formation of diastereomers. The cis or trans relationship between the two alkyl groups can often be controlled by the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation of disubstituted pyridines often yields the cis-piperidine diastereomer selectively. nih.gov

Steric and electronic effects are intrinsically linked in determining the reactivity of this compound.

Electronic Effects:

Nitrogen Atom: Strongly electron-withdrawing (-I effect), deactivates the ring to SEAr and activates it to SNAr.

Alkyl Groups (Methyl and Propyl): Weakly electron-donating (+I effect, hyperconjugation), which slightly activates the ring towards SEAr and deactivates it towards SNAr, opposing the effect of the nitrogen atom.

Steric Effects:

2-Propyl Group: This is a significant factor. The bulky propyl group sterically hinders the approach of reagents to the C-2 position and, to a lesser extent, the C-3 position. This steric hindrance can slow down reaction rates at these positions or prevent reaction altogether, thereby enhancing the regioselectivity for attack at more accessible sites like C-6 or C-4. pageplace.de

5-Methyl Group: This group is less sterically demanding than the propyl group and its primary influence is electronic, though it will disfavor attack at the adjacent C-4 and C-6 positions to some degree compared to an unsubstituted ring.

Kinetic studies on simpler 2-halo-5-methylpyridines have shown that a 5-methyl group decreases the rate of nucleophilic substitution compared to an unsubstituted 2-halopyridine, consistent with its deactivating electron-donating effect. rsc.org In contrast, a 3-methyl group decreases the rate more significantly, indicating a combined steric and electronic effect on the transition state. rsc.org

| Reaction Type | Primary Site of Attack | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | C-3 | - Ring deactivation by Nitrogen

|

| Nucleophilic Aromatic Substitution (e.g., Amination) | C-6 | - Ring activation by Nitrogen

|

Oxidation and Reduction Chemistry of Pyridine Nuclei and Alkyl Side Chains

Oxidation:

Pyridine Nucleus: The nitrogen atom in pyridine can be readily oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. Pyridine N-oxides are interesting intermediates; the N-oxide group activates the ring for both electrophilic substitution (at C-4) and nucleophilic substitution (at C-2 and C-6). gcwgandhinagar.com

Alkyl Side Chains: Alkyl groups on a pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The reactivity of the alkyl group depends on its position. For this compound, selective oxidation could potentially be challenging, but typically the methyl group might be oxidized to a carboxylic acid under controlled conditions. Oxidation of the propyl group could also occur. Side-chain oxidation sometimes occurs as a side reaction during other transformations, for instance, the reaction of 2-methylpyridine (B31789) 1-oxide with acetic anhydride (B1165640) can yield 2-pyridinemethanol (B130429) acetate. researchgate.net

Reduction:

Pyridine Nucleus: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. organic-chemistry.org This is a common transformation, often employing catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium. organic-chemistry.org The reduction of this compound would yield 5-methyl-2-propylpiperidine. The stereochemistry of the product is often cis with respect to the substituents. nih.gov

Reductive Transamination: Recent methods allow for the synthesis of chiral piperidines from pyridinium salts via rhodium-catalyzed transfer hydrogenation, where a chiral amine is introduced under reducing conditions. dicp.ac.cn

| Transformation | Reagent/Condition | Product |

|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | This compound N-oxide |

| Side-Chain Oxidation | KMnO₄, heat | 2-Propylpyridine-5-carboxylic acid and/or 5-Methylpyridine-2-propionic acid |

| Ring Reduction | H₂, Pd/C or PtO₂ | cis/trans-5-Methyl-2-propylpiperidine |

Rearrangement Reactions and Pericyclic Processes

While less common than substitution, pyridines can undergo rearrangement reactions, often under thermal or photochemical conditions, or through specific intermediates.

Boekelheide Rearrangement: This reaction involves the treatment of a 2-alkylpyridine N-oxide with an acid anhydride (like trifluoroacetic anhydride, TFAA) to yield a 2-(acyloxy)methylpyridine. researchgate.net For this compound N-oxide, this rearrangement would occur on the propyl side chain, likely at the carbon adjacent to the ring.

Ring Contractions: In some cases, substituted pyridines can undergo ring contraction to form pyrrole (B145914) derivatives, although this is not a general reaction and often requires specific functionalities or reaction conditions. mdpi.com

Sigmatropic Rearrangements: These pericyclic reactions involve the migration of a σ-bond across a π-system. solubilityofthings.com While more characteristic of other systems, certain pyridine derivatives can participate in such processes, often involving zwitterionic intermediates.

Ladenburg Rearrangement: Heating N-alkylpyridinium halides can cause the alkyl group to migrate from the nitrogen to a carbon on the ring, typically the C-2 position. slideshare.net

Photochemical and Electrochemical Transformations

Photochemical Reactions:

Valence Isomerization: Upon UV irradiation, pyridine and its derivatives can isomerize to highly strained valence isomers like Dewar pyridine and benzvalene (B14751766) analogues. Pyridine N-oxides can undergo photochemical valence isomerization to produce oxaziridine (B8769555) intermediates, which can then rearrange. For example, irradiation of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. nih.gov

Radical Reactions: Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines. acs.org These methods often involve the single-electron reduction of a pyridinium ion to a pyridinyl radical, which can then couple with other radicals. This allows for C-H functionalization, such as alkylation, at positions like C-4, which can be difficult to achieve via classical methods. acs.orgorganic-chemistry.org C-H methylation of heteroarenes using methanol (B129727) as a methyl radical source has been achieved through synergistic photoredox and HAT catalysis. rsc.org

Electrochemical Transformations:

Reduction: Electrochemical reduction of pyridines is possible. On silver catalysts, electrografted pyridines have been shown to act as co-catalysts for CO₂ reduction. nih.govacs.org The mechanism is thought to involve the formation of a pyridinium radical that facilitates the process. nih.gov

Oxidation: Electrochemical oxidation can initiate reactions, for example, in the Pd-catalyzed, oxime-directed C-H methylation of ketoximes under electrochemical conditions. rsc.org While not directly on the pyridine, it showcases the use of electrochemistry to generate reactive species for functionalization.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic data for this compound are scarce. However, general principles can be derived from studies of related molecules and computational models.

Kinetics:

The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. Electron-donating groups, like the methyl and propyl groups in the target molecule, generally decrease the reaction rate by destabilizing the negatively charged intermediate. rsc.org

Kinetic studies of nucleophilic substitution on 2-bromo-3-methyl and 2-bromo-5-methyl-pyridine showed that the 5-methyl isomer reacts faster than the 3-methyl isomer, highlighting the significant steric hindrance of a substituent adjacent to the reaction center. rsc.org

Solvent effects are also crucial. SNAr reactions are often faster in polar aprotic solvents like DMSO, which can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. nih.govacs.org

Thermodynamics:

Computational studies using Density Functional Theory (DFT) are often employed to calculate the thermodynamic parameters (e.g., Gibbs free energy of activation, ΔG‡) for reaction pathways. jchemrev.comresearchgate.netbeilstein-journals.org

For SNAr reactions, the addition of a nucleophile to the aromatic ring to form the intermediate is often the thermodynamically challenging, rate-limiting step because it involves the loss of aromaticity. stackexchange.com

For electrophilic substitution, the initial protonation or complexation with the electrophile at the nitrogen is thermodynamically favorable, but the subsequent attack on the carbon ring has a high activation energy. gcwgandhinagar.com

Computational models for radical additions to arenes show that the reaction rates often correlate with a low SOMO-HOMO energy gap between the radical and the arene, indicating that polar effects are highly important. beilstein-journals.org For this compound, the electron-rich nature of the ring would favor reactions with electrophilic radicals.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the properties of molecules like 5-Methyl-2-propylpyridine from first principles. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org It is frequently employed to calculate various properties of molecules, including their optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional, have been successfully applied to determine electronic structures and predict reactivity. csic.esrsc.orgresearchgate.net

Other important descriptors derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tr These parameters help in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

Note: The values in this table are illustrative for a generic pyridine derivative and are not specific to this compound, as direct published data for this specific compound is not available. The data is based on typical values found for similar structures in computational studies.

Ab Initio Methods for Mechanistic Insights

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. huji.ac.il These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to gain detailed mechanistic insights into chemical reactions. huji.ac.ilresearchgate.net For pyridine and its derivatives, ab initio calculations have been used to study reaction mechanisms, such as nucleophilic substitution and photoisomerization. researchgate.netacs.org These studies can elucidate the potential energy surfaces of reactions, identifying transition states and intermediates, which are crucial for understanding reaction pathways and kinetics. researchgate.net While computationally more demanding than DFT, ab initio methods can provide benchmark results for reaction barriers and energies. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound, which possesses a rotatable propyl group. This analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov

For alkyl-substituted pyridines, the orientation of the alkyl group relative to the pyridine ring can significantly influence the molecule's properties and reactivity. colostate.edu Computational methods can predict the relative energies of different conformers and the rotational barriers. colostate.edu For example, studies on related N-heterocycles have shown that interactions between the alkyl substituent and the nitrogen atom's lone pair can lead to specific conformational preferences. colostate.edu The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. dovepress.comresearchgate.net By simulating the motions of atoms and molecules, MD can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as the effects of solvents on molecular conformation and reactivity. dovepress.comnih.gov

For a molecule like this compound, MD simulations can be used to study its behavior in different solvents, revealing how solvent molecules arrange around it and influence its conformational equilibrium. This is particularly important for understanding its properties in solution. rsc.org The simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance, and the solvent-accessible surface area. dovepress.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies and Descriptor Generation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.netscribd.com The foundation of QSAR/QSPR is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). nih.gov For this compound, a variety of descriptors can be calculated using specialized software. researchgate.net These descriptors can then be used to build mathematical models, often using techniques like multiple linear regression or machine learning algorithms, to correlate the structure with a specific activity or property. researchgate.netjmchemsci.com The predictive power of these models is assessed through rigorous validation techniques. scribd.com

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example Descriptors |

| Constitutional (1D) | Molecular Weight, Number of N atoms |

| Topological (2D) | Wiener Index, Balaban J Index |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment |

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to explore the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed. researchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy. researchgate.net

Methods like DFT and ab initio calculations are used to compute the energies of reactants, products, intermediates, and transition states. rsc.orgresearchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, providing crucial information about the reaction rate. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the reactants and products. rsc.org For example, computational studies on related pyridine systems have been used to investigate the mechanisms of catalytic reactions, providing insights that are difficult to obtain through experimental means alone. acs.orgnih.gov

Development and Application of Advanced Analytical Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 5-Methyl-2-propylpyridine. High-resolution techniques are particularly vital for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR provides invaluable data on the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.

Multi-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to decipher more complex architectures and confirm assignments. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the propyl chain and the pyridine (B92270) ring. HSQC correlates directly bonded carbon and hydrogen atoms, definitively linking the proton signals to their corresponding carbons. Studies on various pyridine derivatives demonstrate the utility of these techniques in assigning proton and carbon signals accurately. rsc.orgnih.govresearchgate.net For instance, 2D-EXSY (Exchange Spectroscopy) has been used to study the binding properties and kinetics of methyl-substituted pyridines. rsc.org

Table 1: Hypothetical NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | ~7.35 | ~136.5 |

| Pyridine H-4 | ~7.45 | ~122.0 |

| Pyridine H-6 | ~8.30 | ~149.0 |

| Propyl CH₂ (α) | ~2.80 | ~38.0 |

| Propyl CH₂ (β) | ~1.70 | ~23.5 |

| Propyl CH₃ (γ) | ~0.95 | ~14.0 |

| Methyl CH₃ | ~2.30 | ~18.0 |

| Pyridine C-2 | - | ~161.5 |

| Pyridine C-5 | - | ~130.0 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. doi.orggoogle.com The comparison between the calculated exact mass and the experimentally measured mass provides strong evidence for the compound's identity. doi.org Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments can induce fragmentation of the parent ion. Analyzing these fragments provides structural information that corroborates the proposed connectivity of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the propyl side chain.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₃N |

| Calculated Exact Mass [M+H]⁺ | 136.1121 Da |

| Measured Exact Mass [M+H]⁺ | 136.1119 Da (Hypothetical) |

| Mass Accuracy | < 2 ppm (Hypothetical) |

| Major Fragmentation Pathways | |

| Loss of ethylene (B1197577) (C₂H₄) | [M-28]⁺, m/z 108.08 |

| Loss of ethyl radical (•C₂H₅) | [M-29]⁺, m/z 107.07 |

| Benzylic cleavage (loss of propyl) | [M-43]⁺, m/z 93.06 |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are complementary; a molecular vibration that is strong in an IR spectrum may be weak or absent in the Raman spectrum, and vice versa. edinst.com

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to:

C-H Stretching: Aliphatic C-H stretching from the methyl and propyl groups typically appears just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring appears just above 3000 cm⁻¹. niscpr.res.in

C=C and C=N Stretching: Vibrations associated with the pyridine ring are found in the 1400-1650 cm⁻¹ region. scielo.br

C-H Bending: Bending vibrations for the alkyl groups occur in the 1370-1470 cm⁻¹ range. niscpr.res.in

Ring Vibrations: The characteristic "ring breathing" modes of the pyridine skeleton provide a fingerprint for this heterocyclic system.

Analysis of similar substituted pyridines, such as 2-hydroxy-5-methyl-3-nitro pyridine, aids in the assignment of these vibrational modes. niscpr.res.in

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |

| CH₃/CH₂ Bending | 1370 - 1470 | IR |

| C-CH₃ Stretch | ~1295 | IR, Raman |

Advanced Chromatographic Separation and Purity Assessment Methods

Chromatography is the cornerstone for separating this compound from reaction mixtures, byproducts, or environmental matrices, as well as for assessing its purity. bioanalysis-zone.comcpur.in The choice of chromatographic technique depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net Method development involves optimizing several parameters to achieve good resolution and peak shape. researchgate.netchromatographyonline.com

Injection Technique: Headspace (HS) injection is often preferred to minimize the loss of volatile analytes and reduce matrix interference. northeastfc.uk

Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5Sil MS), is commonly used for separating alkylpyridines. northeastfc.uk

Detector: A Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification. northeastfc.uknih.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile alternative, especially for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC. cpur.in

Mode: Reversed-phase (RP) HPLC is the most common approach. sielc.comsielc.com

Stationary Phase: A C18 column is a standard choice, offering good retention for moderately polar compounds like this compound. sielc.comlcms.cz

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often containing an acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. sielc.comsielc.com

Table 4: Typical Chromatographic Method Parameters

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Column | Rxi-5Sil MS (or equivalent) | C18, 3-5 µm particle size |

| Mobile Phase | Carrier Gas: Helium or Nitrogen | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Temperature | Oven Program: e.g., 50°C to 250°C | Column Oven: e.g., 30-40 °C |

| Injection | Headspace or Split/Splitless | Autosampler |

| Detector | MS or FID | UV (e.g., 260 nm) or MS |

While this compound is not chiral, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds and is relevant for analyzing potential chiral isomers or derivatives. shimadzu.comfagg.be SFC has gained attention as a "green" alternative to normal-phase HPLC, offering high speed and reduced organic solvent consumption. shimadzu.comresearchgate.net

The technique primarily uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. shimadzu.comdiva-portal.org An organic solvent, known as a modifier (e.g., methanol, ethanol), is added to control the polarity and solvent strength of the mobile phase. shimadzu.comfagg.be The key to chiral separation in SFC is the selection of a Chiral Stationary Phase (CSP). Polysaccharide-based columns are widely used and have proven successful in separating a broad range of chiral molecules, including pyridine-containing structures. fagg.bechromatographyonline.com Screening different combinations of columns and modifiers is a common strategy to find optimal separation conditions. shimadzu.com

Table 5: Example SFC Chiral Screening Parameters

| Parameter | Typical Setting |

| Mobile Phase | Supercritical CO₂ with Modifier |

| Modifiers | Methanol, Ethanol, Isopropanol |

| Columns (CSP) | Polysaccharide-based (e.g., Daicel CHIRALPAK® series) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detection | UV-Vis or MS |

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. rjptonline.org

The analysis of herbal remedies and plant extracts has demonstrated the utility of GC-MS in identifying a wide array of compounds, including pyridine derivatives. chromatographyonline.comsemanticscholar.org For instance, a study on an herbal remedy used a GC-MS system equipped with a (5% phenyl)-methylpolysiloxane capillary column to separate and identify its constituents. chromatographyonline.com While this specific study did not identify this compound, the methodology is directly applicable. The retention time and the mass spectrum of this compound would be compared to a known standard or a spectral library for positive identification.

A typical GC-MS analysis involves the following parameters, which can be adapted for this compound:

| Parameter | Typical Value |

| Column | DB-5 or HP-5MS (5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred analytical technique. ca.gov LC-MS separates compounds in the liquid phase, typically using a reversed-phase column, before they are introduced into the mass spectrometer. ca.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is suitable for a wide range of molecules, including pyridine derivatives. ca.gov

The application of LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for the quantification of specific compounds in complex matrices. nih.gov This technique involves the selection of a precursor ion, its fragmentation in a collision cell, and the detection of specific product ions. ca.gov While direct LC-MS analysis of this compound is not extensively detailed in the provided search results, the methodology is widely used for the analysis of similar molecules, such as other pyridine derivatives and various bioactive compounds. nih.govlcms.cz

A representative LC-MS method for the analysis of pyridine derivatives might include:

| Parameter | Typical Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with an additive like formic acid |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (for MS/MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern. pages.dev Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the positions of atoms and the nature of the chemical bonds between them. libretexts.org

The application of X-ray crystallography is fundamental in confirming the molecular structure of newly synthesized compounds and in studying the solid-state packing and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the methodology has been successfully applied to numerous pyridine derivatives and other organic molecules. For example, the crystal structure of 5-methyl-2-pyridone, a related compound, has been determined and is available in the Cambridge Structural Database. nih.gov

The process of determining a crystal structure via X-ray crystallography involves several key steps:

Crystal Growth: A high-quality single crystal of the compound is required.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction data are collected.

Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data. wikipedia.org

The resulting structural information includes precise bond lengths, bond angles, and torsion angles, providing unambiguous proof of the compound's constitution and conformation in the solid state.

Chiral Analytical Methodologies for Enantiomeric Excess Determination

Chirality is a key consideration for many organic molecules, and the determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and for the characterization of chiral compounds. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orglibretexts.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

For a molecule like this compound, if it were to possess a chiral center (which it does not in its basic structure, but derivatives might), various analytical techniques could be employed to separate the enantiomers and determine the enantiomeric excess.

Chiral Chromatography (GC and HPLC)

Chiral chromatography is a widely used method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. diva-portal.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be configured with chiral columns for this purpose. fz-juelich.de The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. fz-juelich.de

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations. mdpi.com In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.com The enantiomers form diastereomeric inclusion complexes with the chiral selector, which have different mobilities in the electric field, allowing for their separation. This technique has been successfully used for the enantiomeric discrimination of related heterocyclic compounds like 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole. mdpi.com

Fluorescence-Based Assays

Novel methods for determining enantiomeric excess include fluorescence-based assays. These methods often rely on the formation of diastereomeric complexes between the chiral analyte and a chiral fluorescent derivatizing agent. The resulting diastereomers exhibit different fluorescence properties, which can be used to quantify the amount of each enantiomer in a mixture. nih.gov This approach offers a high-throughput method for the evaluation of enantiomeric excess. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena Involving 5 Methyl 2 Propylpyridine

Design and Synthesis of Ligands and Metal Complexes Utilizing 5-Methyl-2-propylpyridine Moieties

The synthesis of ligands incorporating the this compound scaffold is a key step in the development of new metal complexes with tailored properties. The pyridine (B92270) nitrogen provides a primary coordination site for metal ions, while the methyl and propyl groups can influence the steric and electronic environment of the resulting complex.

One common strategy involves the functionalization of the pyridine ring or the alkyl substituents to introduce additional donor atoms, creating multidentate ligands. For example, 2-hydroxy-5-methylpyridine (B17766) can be prepared and subsequently used to synthesize more complex ligands. orgsyn.org The reaction of such precursors with metal salts under appropriate conditions leads to the formation of metal complexes. The synthesis of various metal complexes with pyridine derivatives, such as those involving 2-amino-3-methylpyridine, has been reported, highlighting the versatility of these building blocks in coordination chemistry. ekb.eg

The synthesis of pyridine-based ligands and their corresponding metal complexes is often achieved through straightforward, multi-step procedures. For instance, the synthesis of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine has been detailed as a precursor for further reactions. orgsyn.org Similarly, the reaction of 2-hydroxy-5-methylpyridine with other reagents can yield functionalized ligands for metal coordination. orgsyn.org

Table 1: Examples of Synthesized Pyridine-Based Ligands and Complexes

| Precursor/Ligand | Synthetic Method | Resulting Complex/Product | Reference |

| 2-Amino-5-methylpyridine | Reaction with 2-pyridinecarboxaldehyde | Schiff base ligand | orgsyn.org |

| 2-Hydroxy-5-methylpyridine | Diazotization and coupling | Azo-containing ligands | Not directly found for this compound, but analogous for pyridine derivatives |

| 5-Methyl-2-bromopyridine | Stille or Suzuki coupling | Bipyridine and terpyridine ligands | orgsyn.org |

| 2-Amino-3-methylpyridine and salicylaldehyde | Condensation reaction | Pyridyl-arylidine Schiff base ligand | ekb.eg |

| Pyridine bis(carboxamide)-strapped pillar nih.govarene | Multi-step synthesis | Supramolecular capsules | nih.gov |

Coordination Chemistry and Self-Assembly Processes

The coordination of this compound and its derivatives to metal ions is a central aspect of its supramolecular chemistry. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The resulting coordination bonds are key to the formation of discrete metal complexes and extended coordination polymers. researchgate.net

Self-assembly is a process where molecules spontaneously organize into ordered structures. acs.org In the context of this compound, coordination-driven self-assembly can lead to the formation of complex architectures like metallo-macrocycles and coordination cages. nih.gov The steric bulk of the propyl and methyl groups can play a significant role in directing the geometry of the final self-assembled structure. researchgate.net For instance, the self-assembly of dipyridyl donors with platinum(II) acceptors can form pentagonal structures, where the size of the substituents on the pyridine ring influences the outcome. nih.gov

The study of different pyridine-based ligands in complexation with metals like Zn(II) has shown that the choice of the pyridine ligand influences the coordination mode and the final structure, which can range from monomers to coordination polymers. researchgate.net

Host-Guest Chemistry and Molecular Encapsulation Studies

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. wikipedia.org This interaction is driven by non-covalent forces and is highly dependent on the size, shape, and chemical complementarity of the host and guest. nih.gov

While specific studies focusing solely on this compound as a host or guest are not prevalent, the principles of host-guest chemistry are applicable. The pyridine ring of this compound can participate in π-stacking interactions, and the alkyl groups can engage in van der Waals interactions within a host cavity. Conversely, larger supramolecular structures built from this compound-containing ligands can act as hosts for smaller guest molecules. For example, pyridine-strapped pillar nih.govarene capsules have been designed to encapsulate aliphatic organic guests, with the pyridine unit playing a crucial role in the binding and selectivity. nih.gov The modification of such host molecules can tune their binding affinities for different guests. nih.gov

Non-Covalent Interactions and Their Role in Supramolecular Architectures

Non-covalent interactions are the driving force behind the formation of supramolecular structures. wikipedia.org These interactions, although weaker than covalent bonds, are numerous and collectively determine the stability and structure of the resulting assembly. mdpi.com For systems involving this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, functionalized derivatives can be. For example, if a hydroxyl or amino group is introduced, it can participate in hydrogen bonding, which is a critical interaction in directing molecular organization. rsc.org

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking. mdpi.com This interaction is important in the packing of molecules in the solid state and in the formation of host-guest complexes.

Metal-Ligand Coordination: As discussed earlier, the coordination of the pyridine nitrogen to a metal center is a strong, directional interaction that is fundamental to the construction of many supramolecular architectures. nih.gov

The interplay of these various non-covalent forces dictates the final three-dimensional structure of supramolecular assemblies containing this compound moieties. rsc.org

Development of Pyridine-Based Molecular Sensors and Probes

A molecular sensor, or chemosensor, is a molecule designed to signal the presence of a specific analyte. wikipedia.org These sensors typically consist of a recognition unit (receptor) that binds the analyte and a signaling unit (reporter) that produces a detectable change, often optical or electrochemical. wikipedia.org

Pyridine-containing ligands are widely used in the development of molecular sensors due to their strong and selective binding to various metal ions and small molecules. The binding event can lead to a change in the fluorescence, color, or electrochemical properties of the sensor molecule.

5 Methyl 2 Propylpyridine As a Versatile Synthetic Building Block and Material Precursor

Applications in the Synthesis of Complex Heterocyclic Systems

The structural framework of 5-Methyl-2-propylpyridine makes it an adept starting material for constructing more elaborate heterocyclic systems. Pyridine (B92270) derivatives are well-established precursors for creating chiral dihydro- and tetrahydropyridines, which are crucial intermediates in the synthesis of alkaloids and other biologically significant molecules. znaturforsch.com The inherent reactivity of the pyridine ring, combined with the directing effects of its substituents, allows for a range of chemical transformations.

One of the key applications lies in its use to build poly-substituted aromatic systems. For instance, methods for the one-pot, metal-free synthesis of 2,4,5-trisubstituted pyridines have been developed, showcasing the utility of substituted pyridines as foundational components. znaturforsch.com Furthermore, the synthesis of compounds like 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, an active ingredient derived from the condensation of butyraldehyde (B50154) and aniline, highlights the role of similar substituted pyridine precursors in creating complex heterocyclic structures. google.com The development of multicomponent reactions, which efficiently assemble complex molecules in a single step, often relies on heterocyclic building blocks, including functionalized pyridines, to generate libraries of compounds such as heterocyclic phosphonates. beilstein-journals.org

The synthesis of N-heterocyclic compounds from renewable resources is also an area of active research. For example, processes have been developed to convert carbohydrates into compounds like 2-methyl pyrazine, a related N-heterocycle, demonstrating the broader interest in forming such structures. researchgate.net The strategic functionalization of the pyridine core is essential for building these more complex molecules, and this compound offers a synthetically useful pattern of substitution to initiate such synthetic routes.

Integration into Polymer and Advanced Materials Science

The unique properties of the pyridine moiety, such as its ability to participate in hydrogen bonding and coordinate with metals, make it a valuable component in materials science. This compound and its derivatives can be incorporated into polymers or serve as precursors for specialized materials with tailored electronic and optical properties.

Substituted pyridines are utilized as both monomers and additives in the formulation of polymeric materials. europa.eu As additives, they can impart specific functionalities to a polymer matrix. For example, multifunctional polymeric additives have been created by reacting oil-soluble copolymers containing acid or anhydride (B1165640) groups with heterocyclic amino compounds, such as aminoalkyl pyridines. google.com A patent describes the use of compounds like 2-aminomethyl 4-butyl 5-propyl pyridine to create additives that improve properties like sludge dispersancy in lubricating oils. google.com

The pyridine unit can also be incorporated directly into the polymer backbone or as a pendant group. Researchers have synthesized acrylate (B77674) and methacrylate (B99206) monomers featuring pendant pyridine groups separated from the polymerizable group by a spacer. researchgate.net This "decoupling" of the functional pyridine core from the polymer backbone allows for greater control over the final properties of the polymer, such as solubility and glass-transition temperature. researchgate.net These pyridine-containing monomers can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net The resulting polymers have potential applications in creating materials like specialized membranes or coatings. researchgate.net Regulations from bodies like the European Union carefully list authorized monomers and additives for use in plastics, indicating the importance of such compounds in commercial materials. europa.eu

Table 1: Examples of Pyridine Derivatives in Polymeric Systems

| Derivative Class | Role in Polymer | Polymerization/Modification Method | Resulting Polymer Property | Reference |

| Aminoalkyl Pyridines | Additive Precursor | Reaction with acid-functionalized copolymer | Improved sludge dispersancy | google.com |

| Acrylate/Methacrylate Monomers with Pendant Pyridines | Monomer | Atom Transfer Radical Polymerization (ATRP) | Good solubility, low glass-transition temperature | researchgate.net |

| Chlorosulfonated Polyethylene | Polymer Matrix Component | Solution with vinyl/acrylic monomers | Forms basis of adhesive compositions | google.com |

Pyridine derivatives are crucial in the design of materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and solar cells. researchgate.netsigmaaldrich.com The pyridine ring can act as a ligand, coordinating with metal centers to form complexes with desirable photophysical properties.

A notable example is the use of 2-(2,4-Difluorophenyl)-5-methylpyridine as a cyclometalating ligand. ossila.com This compound coordinates with metals like iridium to form complexes that are highly effective in visible-light photoredox reactions and as emitters in light-emitting electrochemical cells, achieving high photoluminescent quantum yields. ossila.com The substitution pattern, including the methyl group, enhances solubility, while the fluorine atoms help tune the energy levels of the molecule's orbitals. ossila.com These arylpyridine-iridium complexes are also investigated as photosensitizers in dye-sensitized solar cells (DSSCs) and for water splitting applications. ossila.com

Another class of advanced materials incorporating pyridine derivatives is silsesquioxanes (SSQs). mdpi.com These are organic-inorganic hybrid materials that can be functionalized for specific applications. For instance, 3-n-propyl(2-amino-4-methyl)pyridinium silsesquioxane chloride has been synthesized for use in developing electrochemical sensors. mdpi.com The incorporation of the charged pyridinium (B92312) group improves the dispersion of the material and can enhance its electrochemical properties, demonstrating the synergy between the pyridine unit and the inorganic framework. mdpi.com

Table 2: 5-Methylpyridine Derivatives in Optoelectronic Materials

| Compound | Application | Function | Key Property | Reference |

| 2-(2,4-Difluorophenyl)-5-methylpyridine | OLEDs, DSSCs, Photocatalysis | Cyclometalating Ligand | High photoluminescent quantum yield, tunable energy levels | ossila.com |

| 3-n-propyl(2-amino-4-methyl)pyridinium silsesquioxane chloride | Electrochemical Sensors | Functionalized Material Precursor | Improved dispersion and electrochemical performance | mdpi.com |

| 5-methyl-2-pyrazinecarboxylate | OLEDs | Ligand for Iridium(III) Complexes | Red-Orange Emissive Properties | researchgate.net |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective ligand for coordinating with metal catalysts. researchgate.net The substituents on the ring, such as the methyl and propyl groups in this compound, can sterically and electronically influence the catalytic activity and selectivity. frontiersin.org This has led to the use of such pyridine derivatives in both homogeneous and heterogeneous catalysis. hte-company.comrsc.org

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, pyridine-phosphine ligands are used to create nickel and palladium complexes for processes like ethene oligomerization. researchgate.netessentialchemicalindustry.org A specific derivative, 5-Methyl-2-(3-thienyl)pyridine, has been identified as an effective ligand for iridium-catalyzed C-H borylation reactions of various substrates. sigmaaldrich.com The steric and electronic properties imparted by the substituted pyridine core are crucial for the efficiency of these transformations.

In heterogeneous catalysis, where the catalyst is in a different phase, pyridine-based ligands can be immobilized on solid supports. essentialchemicalindustry.org For example, research into the production of bio-oil from the pyrolysis of cellulose (B213188) has explored the use of various catalysts. mdpi.com While not a direct ligand application, the formation of ketone products like 5-methyl-1,2-cyclopentanedione during catalytic upgrading highlights the types of chemical structures that are stable and form under these conditions. mdpi.com The proximity of a methyl group to the coordinating atom of a ligand can significantly impact the stability and activity of nanoparticle catalysts, indicating that the specific substitution pattern of ligands like this compound is a critical design element. frontiersin.org

Precursor for Bioactive Molecules and Agrochemicals (excluding efficacy/clinical data)